molecular formula C24H26O6 B2631246 Ethyl 2-tert-butyl-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-1-benzofuran-3-carboxylate CAS No. 433701-96-3

Ethyl 2-tert-butyl-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-1-benzofuran-3-carboxylate

Cat. No.: B2631246
CAS No.: 433701-96-3
M. Wt: 410.466
InChI Key: BIOKWAVEGLLLMN-UHFFFAOYSA-N
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Description

Ethyl 2-tert-butyl-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-1-benzofuran-3-carboxylate is a useful research compound. Its molecular formula is C24H26O6 and its molecular weight is 410.466. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 2-tert-butyl-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26O6/c1-6-28-23(26)21-18-13-17(11-12-20(18)30-22(21)24(2,3)4)29-14-19(25)15-7-9-16(27-5)10-8-15/h7-13H,6,14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIOKWAVEGLLLMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC(=O)C3=CC=C(C=C3)OC)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-tert-butyl-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-1-benzofuran-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H24O6
  • Molar Mass : 336.39 g/mol
  • CAS Number : 384374-99-6

The compound features a benzofuran structure, which is known for various biological activities, including anti-inflammatory and anticancer properties.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. A study highlighted that derivatives with benzofuran moieties showed promising results in inhibiting cancer cell proliferation through apoptosis induction. The mechanism often involves the modulation of signaling pathways such as the PI3K/Akt/mTOR pathway, which is crucial for cell survival and growth .

Antimicrobial Activity

Another area of interest is the antimicrobial activity of this compound. Preliminary studies suggest that it may exhibit inhibitory effects against various bacterial strains. For instance, compounds with similar structural characteristics have demonstrated activity against resistant strains of bacteria, indicating potential as a lead compound for developing new antibiotics .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cancer cell metabolism, leading to reduced cell viability.
  • Modulation of Cell Signaling Pathways : By affecting pathways such as NF-kB and MAPK, the compound can induce apoptosis in malignant cells.
  • Antioxidant Properties : The presence of methoxy groups in its structure may enhance its ability to scavenge free radicals, contributing to its protective effects against oxidative stress .

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer potential of this compound on human breast cancer cells. Results showed that treatment led to a significant decrease in cell viability and increased apoptosis markers compared to control groups. The study concluded that this compound could serve as a potential therapeutic agent for breast cancer treatment .

Study 2: Antimicrobial Activity Assessment

Another investigation focused on the antimicrobial properties of similar benzofuran derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that these compounds inhibited bacterial growth effectively, suggesting that this compound could be developed into a new class of antibiotics .

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 2-tert-butyl-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-1-benzofuran-3-carboxylate has been studied for its potential as a therapeutic agent due to its structural characteristics that allow it to interact with biological targets.

Antitumor Activity

Research has indicated that derivatives of benzofuran compounds exhibit antitumor properties. In particular, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Topoisomerase Inhibition

Topoisomerases are critical enzymes involved in DNA replication and transcription. Compounds like this compound have been evaluated for their ability to inhibit topoisomerase II, which is a target for several anticancer drugs . The inhibition of this enzyme can lead to DNA damage and subsequent cancer cell death.

Synthetic Methodologies

The synthesis of this compound involves multi-step reactions that can be optimized for efficiency and yield.

Ugi-Tetrazole Reactions

Recent studies have explored the use of Ugi-tetrazole reactions to synthesize complex scaffolds similar to this compound. This method allows for the rapid assembly of diverse libraries of compounds with minimal purification steps, enhancing the potential for drug discovery .

Scalability and Diversity

The synthetic routes developed for this compound have shown good scalability and tolerance for various functional groups, making it a versatile building block in medicinal chemistry . The ability to modify the structure while maintaining biological activity is crucial for developing effective therapeutics.

The biological activity of this compound has been assessed through various assays, including:

Cell Viability Assays

These assays evaluate the cytotoxic effects of the compound on different cancer cell lines, providing insights into its potential as an anticancer agent .

Mechanistic Studies

Understanding the mechanism of action is vital for determining how this compound interacts with biological systems. Studies have focused on its effects on signaling pathways involved in cell growth and survival, particularly in cancer cells .

Q & A

Q. Basic Research Focus

  • NMR :
    • ¹H NMR : Aromatic protons (δ 6.8–8.0 ppm) confirm benzofuran substitution patterns. The tert-butyl group appears as a singlet at δ 1.4 ppm .
    • ¹³C NMR : Carbonyl signals (C=O at ~170 ppm) distinguish ester and ketone functionalities .
  • IR : Stretching bands at 1680 cm⁻¹ (C=O) and 1240 cm⁻¹ (C–O–C) confirm ester and ether linkages .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 558.6 [M⁺]) validate molecular weight, while fragmentation patterns identify side-chain losses .

How can researchers resolve discrepancies between crystallographic and spectroscopic data?

Advanced Research Focus
Discrepancies often arise from dynamic vs. static structural features:

  • Dynamic Effects : Solution-phase NMR may show averaged signals due to tautomerism, while X-ray crystallography captures static solid-state conformations. Cross-validate with variable-temperature NMR .
  • Puckering Analysis : For benzofuran ring distortions, use Cremer-Pople coordinates (amplitude τ, phase φ) to quantify non-planarity and compare with DFT-optimized geometries .
  • Hydrogen Bonding : IR and X-ray O–H···O distances should align within 0.1 Å; deviations suggest solvent effects or polymorphism .

Which software tools are recommended for X-ray crystallography analysis of benzofuran derivatives?

Q. Basic Research Focus

  • Structure Solution : SHELXT (charge flipping) or SHELXD (dual-space methods) for phase determination .
  • Refinement : SHELXL for least-squares refinement with anisotropic displacement parameters .
  • Visualization : WinGX/ORTEP for ellipsoid plots and packing diagrams .
  • Validation : PLATON for symmetry checks and intermolecular interaction analysis .

What advanced strategies analyze hydrogen-bonding networks in the crystal lattice?

Q. Advanced Research Focus

  • Topology Analysis : Use Mercury (CCDC) to generate graph sets (e.g., R₂²(8) motifs) for hydrogen-bonded dimers or chains .
  • Energy Frameworks : Compute interaction energies (Hirshfeld surfaces) to quantify contributions from O–H···O vs. C–H···π interactions .
  • Temperature-Dependent Studies : Variable-temperature X-ray diffraction tracks hydrogen bond strength changes (e.g., thermal ellipsoid expansion) .

How do steric and electronic effects influence the reactivity of the tert-butyl group in further derivatization?

Q. Advanced Research Focus

  • Steric Effects : The bulky tert-butyl group hinders nucleophilic attack at C3 of benzofuran. Use bulky bases (e.g., LDA) to deprotonate adjacent positions selectively .
  • Electronic Effects : Electron-donating tert-butyl groups stabilize carbocation intermediates in Friedel-Crafts alkylation but reduce electrophilicity at the benzofuran core .

What methodologies validate purity and detect trace impurities in synthesized batches?

Q. Basic Research Focus

  • HPLC-MS : Reverse-phase C18 columns (ACN/water gradient) with MS detection identify impurities (<0.1%) via molecular ion peaks .
  • DSC/TGA : Thermal analysis detects polymorphs or solvates by monitoring melting points and decomposition profiles .
  • ¹H NMR Dilution Tests : Dilute samples in deuterated DMSO to amplify low-concentration impurity signals .

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